molecular formula C27H27F3N2O3 B303859 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303859
M. Wt: 484.5 g/mol
InChI Key: NGJDKESZEKWEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK. It has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mechanism of Action

4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a potent and selective inhibitor of BTK, a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation. 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to the ATP-binding pocket of BTK and inhibits its kinase activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit BTK activity and downstream signaling pathways in various cancer and immune cells. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In immune cells, 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit B-cell activation, differentiation, and antibody production. 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which allows for the specific inhibition of B-cell receptor signaling. 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has some limitations for lab experiments. It has a short half-life in vivo, which may limit its efficacy in some disease models. 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may also have off-target effects on other kinases, which may complicate the interpretation of some experiments.

Future Directions

There are several future directions for the development of 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the combination of 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with other targeted therapies or immunotherapies to enhance its anti-tumor or immunomodulatory effects. Additionally, the identification of biomarkers of response to 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may help to identify patients who are most likely to benefit from its treatment. Finally, the development of 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide analogs with improved selectivity or potency may lead to the discovery of novel therapeutic agents for cancer and autoimmune diseases.

Synthesis Methods

The synthesis of 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, including the reaction of 3-methoxyphenyl acetonitrile with 2,2,2-trifluoroethylamine to form 3-methoxyphenyl-2,2,2-trifluoroethylamine. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-4-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Scientific Research Applications

4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown promising results as a potential treatment for chronic lymphocytic leukemia, mantle cell lymphoma, multiple myeloma, and rheumatoid arthritis. 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and migration.

properties

Product Name

4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C27H27F3N2O3

Molecular Weight

484.5 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H27F3N2O3/c1-15-22(25(34)32-19-11-6-5-10-18(19)27(28,29)30)23(16-8-7-9-17(12-16)35-4)24-20(31-15)13-26(2,3)14-21(24)33/h5-12,23,31H,13-14H2,1-4H3,(H,32,34)

InChI Key

NGJDKESZEKWEHB-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4C(F)(F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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